Methyl 3-(3-hydroxyphenoxy)prop-2-enoate

Description

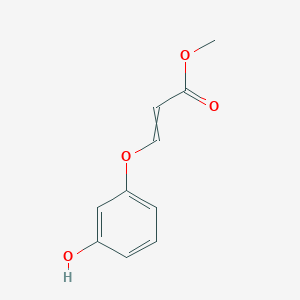

Methyl 3-(3-hydroxyphenoxy)prop-2-enoate (IUPAC name: methyl (E)-3-(3-hydroxyphenoxy)acrylate) is an α,β-unsaturated ester with a phenolic substituent. It is synthesized via the reaction of resorcinol (1,3-dihydroxybenzene) and methyl propiolate under basic conditions, yielding a trans-configured double bond confirmed through photoisomerization studies . The compound’s structure (Fig. 1) features a hydroxyphenoxy group at the β-position of the acrylate moiety, making it a versatile intermediate for synthesizing natural product analogs, such as 3-(3-hydroxyphenoxy)-2-propenal . Its molecular formula is C₁₀H₁₀O₄, with a molecular weight of 208.19 g/mol.

Figure 1: Structure of this compound.

Properties

CAS No. |

917872-66-3 |

|---|---|

Molecular Formula |

C10H10O4 |

Molecular Weight |

194.18 g/mol |

IUPAC Name |

methyl 3-(3-hydroxyphenoxy)prop-2-enoate |

InChI |

InChI=1S/C10H10O4/c1-13-10(12)5-6-14-9-4-2-3-8(11)7-9/h2-7,11H,1H3 |

InChI Key |

SQKPHXQLRCSXLM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C=COC1=CC=CC(=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-hydroxyphenoxy)prop-2-enoate typically involves the reaction of resorcinol (3-hydroxybenzene) with methyl propiolate (methyl prop-2-enoate) under specific conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond. The reaction mixture is heated to a specific temperature, usually around 60-80°C, to ensure the completion of the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions using reactors designed to handle higher volumes of reactants. The process may also include purification steps, such as distillation or recrystallization, to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(3-hydroxyphenoxy)prop-2-enoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can produce alcohols or amines.

Substitution: Substitution reactions can result in the formation of halogenated or alkylated derivatives.

Scientific Research Applications

Methyl 3-(3-hydroxyphenoxy)prop-2-enoate has found applications in various scientific fields, including chemistry, biology, medicine, and industry.

Chemistry: It serves as a starting material for the synthesis of other organic compounds, including natural products and pharmaceutical intermediates.

Biology: The compound can be used in biological studies to investigate the effects of hydroxyphenyl groups on biological systems.

Industry: this compound is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism by which Methyl 3-(3-hydroxyphenoxy)prop-2-enoate exerts its effects depends on its specific application. In drug development, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Methyl p-Coumarate (C₁₀H₁₀O₃)

- Structure: Contains a 4-hydroxyphenyl group instead of 3-hydroxyphenoxy.

- Applications: Found in bamboo shoots and onions, it serves as a biomarker in food chemistry . Unlike this compound, it lacks the ether linkage, reducing its reactivity in nucleophilic substitutions.

Methyl (2E)-3-(4-Nitrophenyl)prop-2-enoate (C₁₀H₉NO₄)

- Structure: The electron-withdrawing nitro group enhances electrophilicity of the α,β-unsaturated system.

- Applications: Primarily used in synthetic organic chemistry for Michael additions or as a dienophile in Diels-Alder reactions . Its nitro group contrasts with the electron-donating hydroxyphenoxy group in the main compound, which moderates electrophilicity.

Methyl 2-(3-Bromophenyl)-3-(dimethylamino)prop-2-enoate (C₁₂H₁₄BrNO₂)

- Structure: Bromophenyl and dimethylamino groups introduce steric bulk and basicity.

- Applications: The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the dimethylamino group facilitates coordination in metal-catalyzed processes .

Methyl Caffeate Ether Derivatives

- Structure: Derived from methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate, these compounds have alkylated hydroxyl groups.

- Applications: Show antibacterial activity, with potency dependent on alkyl chain length . The dihydroxyphenyl moiety provides antioxidant properties absent in this compound.

Biological Activity

Methyl 3-(3-hydroxyphenoxy)prop-2-enoate is an organic compound with significant biological activity, primarily associated with its potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound is characterized by the molecular formula . It features a hydroxyphenoxy group attached to a prop-2-enoate moiety, which contributes to its unique chemical properties and biological activities. The compound is notable for its potential as a building block in organic synthesis and its applications in pharmacology.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Properties : The hydroxy group allows for interactions with free radicals, potentially mitigating oxidative stress.

- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit inflammatory pathways, suggesting potential therapeutic benefits in inflammatory diseases.

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties against various pathogens.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The hydroxy group can form hydrogen bonds with active site residues of enzymes, influencing their catalytic activity.

- Electron Transfer Reactions : The conjugated double bond system may facilitate participation in redox reactions, impacting cellular signaling pathways.

- Receptor Modulation : Potential interactions with specific receptors may lead to altered physiological responses.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 3-(2-hydroxyphenyl)prop-2-enoate | Hydroxy group at the ortho position | Different reactivity due to hydroxy position |

| Methyl 3-(4-hydroxyphenyl)prop-2-enoate | Hydroxy group at the para position | Variation in biological activity |

| Methyl 3-(3-methylphenyl)prop-2-enoate | Methyl substitution on phenyl ring | Alters polarity and reactivity |

| Methyl 3-(3-formylphenyl)prop-2-enoate | Formyl group instead of hydroxy | Potentially different reactivity and applications |

This table illustrates how variations in substituent positions affect the chemical properties and biological activities of these compounds, highlighting the distinctiveness of this compound.

Case Studies and Research Findings

Recent studies have focused on the biological implications of this compound. For instance:

-

Antioxidant Activity Study : A study demonstrated that derivatives of this compound exhibited significant antioxidant activity, reducing oxidative stress markers in vitro.

- Methodology : The study utilized DPPH radical scavenging assays to evaluate antioxidant capacity.

- Results : this compound showed a dose-dependent reduction in DPPH radicals.

-

Anti-inflammatory Effects : Another research effort explored the anti-inflammatory potential by assessing cytokine production in macrophages treated with this compound.

- Findings : The compound significantly reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.